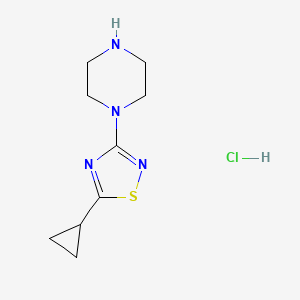

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is 1S/C8H8BrNO2S/c9-7-6 (10)2-1-5-3-4-13 (11,12)8 (5)7/h1-2H,3-4,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Synthesis Techniques and Intermediates

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is involved in various synthesis techniques and acts as an intermediate in the production of several compounds. For instance, it is used in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, a crucial step in the production of selective estrogen receptor modulators like Raloxifene and its analogs (Petrov, Popova, & Androsov, 2015). Additionally, derivatives of 1-benzothiophene, like the 6-Amino-7-bromo variant, are synthesized through various methods, including reactions with morpholine and piperidine, demonstrating its versatility in organic synthesis (Andreev et al., 2004).

Role in Heterocyclic Chemistry

This compound plays a significant role in the field of heterocyclic chemistry. It is used in the synthesis of unusual alpha-amino acid derivatives under phase-transfer catalysis conditions, highlighting its importance in the creation of cyclic alpha-amino acid derivatives (Kotha & Brahmachary, 2000). Such derivatives are crucial in pharmaceutical research and development.

Pharmaceutical Applications

In pharmaceutical applications, derivatives of 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione are synthesized for potential use in drug development. For example, new derivatives of benzothiophene, such as those containing amino alcohol with coumarin and benzothiophene moieties, are synthesized and characterized as sphingosine 1-phosphate receptor agonists (Wu, Shang, Tang, Zhang, & Wang, 2016). This illustrates the compound's potential in the development of new therapeutic agents.

Chemical Sensors and Chemosensors

The compound is also utilized in the development of chemical sensors and chemosensors. Derivatives containing an amino group synthesized from this compound show high selectivity in determining anions, signifying its use in analytical chemistry (Tolpygin et al., 2012).

Mechanism of Action

As a small molecule inhibitor, 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is likely to work by binding to a specific target protein and modulating its activity. The exact target and mechanism of action in cancer treatment and research are not specified in the search results.

properties

IUPAC Name |

7-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c9-7-6(10)2-1-5-3-4-13(11,12)8(5)7/h1-2H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLJRDKNNQWMOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=CC(=C2Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)

![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)

![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)

![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)